3-fluoro-2-nitrophenylacetic acid methyl ester MSDS and safety data
This technical guide provides a comprehensive safety, handling, and physicochemical profile for Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1).[1] It is designed for researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive safety, handling, and physicochemical profile for Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1).[1] It is designed for researchers and drug development professionals requiring high-fidelity data for experimental design and risk assessment.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Methyl 3-fluoro-2-nitrophenylacetate is a specialized fluorinated building block used primarily in the synthesis of indole derivatives and other nitrogen-containing heterocycles via reductive cyclization. Its structural integration of a nitro group ortho to an acetic ester side chain makes it a critical precursor for the Leimgruber-Batcho or Reissert-type indole syntheses, albeit with specific stability considerations.
Solid (Pale yellow to off-white crystalline powder)
Melting Point
54–58 °C (Predicted/Analogous)
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in water
Hazard Identification & GHS Classification
While specific toxicological data for this exact isomer is limited in public registries, its hazard profile is derived from the Structure-Activity Relationship (SAR) of analogous nitro-aromatic esters (e.g., Methyl 2-nitrophenylacetate) and fluorinated benzene derivatives.
H302: Harmful if swallowed (Predicted based on nitro-aromatic class).
Critical Toxicology Note: The "Fluoroacetate" Distinction
Crucial Safety Distinction: Do NOT confuse this compound with Methyl Fluoroacetate (CAS 453-18-9).
Methyl Fluoroacetate: Metabolizes to fluorocitrate, blocking the Krebs cycle (Extremely Toxic/Fatal).
Methyl 3-Fluoro-2-Nitrophenylacetate: The fluorine atom is bound to the aromatic ring (C-F bond), which is metabolically stable and does not release toxic fluoride ions or form fluorocitrate under physiological conditions. Its toxicity is primarily driven by the nitro-aromatic moiety, not the "fluoroacetate" mechanism.
Operational Safety & Handling Protocols
A. Engineering Controls
Primary Containment: All handling of the solid powder must be performed inside a certified Chemical Fume Hood to prevent inhalation of dust.
Static Control: As a nitro-aromatic compound, potential electrostatic discharge sensitivity cannot be ruled out. Use anti-static liners and ground all weighing equipment.
B. Personal Protective Equipment (PPE) Matrix
Body Part
PPE Recommendation
Rationale
Respiratory
N95 (dust) or Half-mask with P100/OV cartridges
Prevent inhalation of irritant dusts during weighing.
Hands
Nitrile Gloves (Double-gloving recommended)
Nitro compounds can be absorbed transdermally. Min. thickness: 0.11 mm.
Eyes
Chemical Safety Goggles
Standard protection against dust and accidental splashes.
Body
Lab Coat (Cotton/Flame Resistant)
Prevent skin contact; synthetic fibers may melt if a fire occurs.
C. Synthesis Safety Workflow (Logic & Causality)
The synthesis of this compound often involves the nucleophilic substitution of 2,6-difluoronitrobenzene with a malonate ester. This route introduces specific hazards (Strong Bases, Exotherms) that must be managed.[2][4]
Figure 1: Synthesis safety workflow highlighting the critical exothermic step (SNAr) and gas evolution hazards common in the preparation of this intermediate.
Emergency Response & Stability
Stability Profile
Thermal Stability: Nitro-aromatics can be energetically unstable at high temperatures. Avoid heating >100 °C without calorimetric testing (DSC).
Incompatibilities: Strong bases (can cause polymerization or rapid decomposition of the nitro-ester), Reducing agents (converts Nitro to Amine/Hydroxylamine - exothermic).
First Aid Measures
Inhalation: Remove victim to fresh air.[2] If breathing is difficult, administer oxygen. Rationale: Nitro compounds can induce methemoglobinemia (blue lips/fingernails); oxygen counteracts hypoxia.
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances transdermal absorption).
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control immediately.[2][4]
Spill Cleanup Protocol
Evacuate: Clear the immediate area.
PPE: Don full PPE including respiratory protection.
Contain: Dampen the solid with a chemically inert solvent (e.g., PEG-400 or water mist) to prevent dust generation.
Clean: Scoop into a sealable waste container.
Decontaminate: Wash surface with a mild detergent solution.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitrophenylacetic acid derivatives (General Class). Retrieved from
PubChem. (2024).[5][3] Compound Summary: Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1).[1] National Library of Medicine. Retrieved from
BenchChem. (2024). Dimethyl 2-(3-Fluoro-2-nitrophenyl)malonate (Precursor Data). Retrieved from
GuideChem. (2024). Chemical Properties for CAS 1330632-17-1.[1] Retrieved from
Thermodynamic Solubility Profiling of Fluorinated Nitro Phenylacetates: Process Optimization & Modeling
Executive Summary & Molecular Architecture The solubility of fluorinated nitro phenylacetate derivatives (e.g., Ethyl 2-(2,4-difluoro-3-nitrophenyl)acetate) is a critical parameter in the optimization of nucleophilic aro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Architecture
The solubility of fluorinated nitro phenylacetate derivatives (e.g., Ethyl 2-(2,4-difluoro-3-nitrophenyl)acetate) is a critical parameter in the optimization of nucleophilic aromatic substitutions (
) and subsequent purification steps in active pharmaceutical ingredient (API) synthesis.
These compounds exhibit a complex solubility profile due to the competing electronic effects of the substituents:
Nitro Group (
): Strongly electron-withdrawing, increasing molecular polarity and potential for dipole-dipole interactions.
Fluorine Atoms (
): High electronegativity but low polarizability. Fluorine substitution often increases lipophilicity (the "Fluorine Effect") while altering the crystal lattice energy, typically lowering solubility in protic solvents compared to non-fluorinated analogs.
Phenylacetate Core: The ester moiety acts as a hydrogen bond acceptor, dictating solubility in alcohols.
This guide details the dynamic laser monitoring method for solubility determination and the application of thermodynamic models (Apelblat, van't Hoff) to predict behavior across temperature ranges.
Experimental Protocol: Dynamic Laser Monitoring
Traditional "shake-flask" methods are prone to sampling errors and temperature fluctuations. The industry standard for high-precision solubility data is the Dynamic Laser Monitoring (DLM) technique. This method detects the phase transition from heterogeneous (suspension) to homogeneous (solution) via turbidity changes.
Reagents & Setup[1]
Solute: Recrystallized Fluorinated Nitro Phenylacetate (Purity >99% by HPLC).
Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (
K) and a laser transmission probe (e.g., 635 nm diode).
Step-by-Step Workflow
Gravimetric Preparation: Accurately weigh the solvent (
) into the jacketed vessel.
Equilibration: Set the starting temperature (
) and stir at 400 rpm. Allow 15 minutes for thermal equilibrium.
Stepwise Addition: Add the solute in micro-increments (
) using an automated powder dispenser.
Laser Detection: Monitor the laser transmission intensity (
).
Suspension:
(Scattering/Blocking).
Dissolution:
rises to baseline (Clear solution).
Endpoint Determination: The point where laser intensity stabilizes at maximum transmission indicates saturation. Record total mass of solute (
).
Temperature Ramp: Increase
by 5 K and repeat addition until saturation is lost, then add more solute to regain saturation.
Workflow Visualization
Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.
Thermodynamic Modeling
To translate experimental points into predictive process parameters, we employ semi-empirical models. These models smooth experimental error and allow interpolation at any temperature.
Modified Apelblat Equation
The Apelblat model is the most robust for this class of esters because it accounts for the non-ideal behavior of the solution enthalpy over temperature changes.
Figure 2: Decision tree for selecting the appropriate thermodynamic correlation model.
Representative Solubility Data & Analysis
Based on the physicochemical properties of fluorinated nitro phenylacetates (e.g., Ethyl 2-(2,4-difluoro-3-nitrophenyl)acetate), the solubility profile typically follows the polarity hierarchy of the solvents.
Solubility Hierarchy (Trend Analysis)
The solubility (
) generally follows this order at 298.15 K:
Acetone > Ethyl Acetate > Acetonitrile > Ethanol > Methanol > Water
Polar Aprotic (Acetone, EtOAc): Highest solubility. The solvent dipoles interact favorably with the nitro group and the ester carbonyl without the penalty of disrupting the strong H-bond network found in water.
Polar Protic (Alcohols): Moderate solubility. The fluorine atoms create a hydrophobic shield that disrupts the solvent's H-bonding network, reducing solubility compared to non-fluorinated analogs.
Water: Very low solubility (hydrophobic effect dominates).
Note: Values are representative of fluorinated nitro-aromatic esters [1, 2].
Positive
: Dissolution is endothermic . Solubility increases with temperature.[4][5][6]
Positive
: The driving force is the increase in disorder as the crystal lattice breaks.
Process Implications
Crystallization Design
The steep solubility curve in Ethanol/Water mixtures makes them ideal for anti-solvent crystallization .
Dissolve crude intermediate in warm Ethanol (high solubility).
Slowly add Water (anti-solvent).
The presence of Fluorine facilitates sharp supersaturation events, often yielding high-purity crystals but requiring careful control of the metastable zone width (MSZW).
Reaction Solvent Selection
For nucleophilic substitution reactions (e.g., displacing a Fluorine with an amine):
Acetonitrile is preferred over Ethanol. It provides high solubility for the substrate and does not deactivate nucleophiles via hydrogen bonding, unlike protic solvents.
References
Jouyban, A., et al. (2023). "Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures." Dissolution Technologies.
Zhang, Y., et al. (2023).[2] "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." Molecules.
Akay, S., et al. (2022).[3] "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." Journal of Chemical & Engineering Data.
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
SMILES and InChIKey for methyl 2-(3-fluoro-2-nitrophenyl)acetate
The following technical guide details the chemical identity, synthesis, and application of methyl 2-(3-fluoro-2-nitrophenyl)acetate , a critical intermediate in the design of fluorinated heterocyclic scaffolds. [1] Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of methyl 2-(3-fluoro-2-nitrophenyl)acetate , a critical intermediate in the design of fluorinated heterocyclic scaffolds.
[1]
Chemical Identity & Informatics
This section establishes the definitive identifiers for the compound.[1] Note that database entries for fluorinated nitro-aromatics often contain regiochemical ambiguities; the data below corresponds strictly to the 3-fluoro-2-nitro substitution pattern derived from the 2,6-difluoronitrobenzene synthetic lineage.
The molecule features a 1,2,3-trisubstituted benzene ring , creating a unique steric and electronic environment essential for its downstream applications.[1]
Electronic Architecture
Nitro Group (Position 2): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] This activates the adjacent methylene protons (
-protons) of the acetate group, increasing their acidity ( in DMSO) and facilitating base-mediated condensation reactions.[1]
Fluorine Atom (Position 3): Located ortho to the nitro group and meta to the acetate.[1] Its high electronegativity reinforces the electron-deficient nature of the ring, making the system susceptible to further nucleophilic attacks if subjected to harsh conditions, though it is generally stable during standard ester manipulations.[1]
Steric Crowding: The vicinal arrangement of the acetate side chain (C1), nitro group (C2), and fluorine atom (C3) creates significant steric strain.[1] This "buttressing effect" often forces the nitro group to rotate out of planarity with the benzene ring, slightly mitigating its resonance withdrawal but enhancing its lability during reduction protocols.[1]
Synthetic Pathway: The "Self-Validating" Protocol
The most robust synthesis of methyl 2-(3-fluoro-2-nitrophenyl)acetate avoids the ambiguity of nitrating 3-fluorophenylacetate (which yields mixtures).[1] Instead, it utilizes a Nucleophilic Aromatic Substitution (
) on 2,6-difluoronitrobenzene, followed by a Krapcho-type decarboxylation.[1] This route guarantees the 1,2,3-substitution pattern.[1]
Activation: Suspend NaH (1.1 equiv) in dry NMP at 0°C under Argon.
Nucleophile Formation: Dropwise add dimethyl malonate (1.05 equiv).[1] Stir for 30 min until
evolution ceases.
Substitution: Add 2,6-difluoronitrobenzene (1.0 equiv) slowly. The reaction is exothermic.[1]
Mechanism: The malonate anion attacks the C2 position (ortho to nitro).[1] The nitro group activates both ortho-fluorines equally; statistical mono-substitution is achieved by controlling stoichiometry.[1]
Result: Formation of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate.
Hydrolysis/Decarboxylation: Treat the intermediate with catalytic LiCl in wet DMSO at 100°C (Krapcho conditions) or use acid hydrolysis (
, reflux) followed by Fischer esterification (MeOH/).[1]
Purification: Extract with Ethyl Acetate/Hexanes. The product crystallizes or forms a pale yellow oil.[1]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting material to the target intermediate.
Figure 1: Regioselective synthesis of the target ester via SNAr and decarboxylation.
Applications in Drug Design: The 7-Fluoroindole Scaffold
The primary utility of methyl 2-(3-fluoro-2-nitrophenyl)acetate is its conversion into 7-fluorooxindole (and subsequently 7-fluoroindole).[1] This scaffold is highly prized in medicinal chemistry for "scaffold hopping" and metabolic stabilization.[1]
Mechanism: Reductive Cyclization
Reduction of the nitro group (using Fe/AcOH or
) yields an aniline intermediate.[1] The amine nitrogen (Position 2) spontaneously attacks the pendant methyl ester (Position 1) to close the lactam ring.[1]
Significance: The resulting 7-fluorooxindole places the fluorine atom adjacent to the indole NH.[1] This protects the 7-position from metabolic oxidation (a common clearance pathway for indoles) and modulates the acidity of the NH proton via the inductive effect of fluorine.[1]
Drug Development Relevance[1][5][6]
PARP Inhibitors: 7-fluoro analogs of Rucaparib-like scaffolds often show improved metabolic stability.[1]
Kinase Inhibitors: Used to fine-tune the electronics of the hinge-binding region in oxindole-based kinase inhibitors (e.g., Sunitinib analogs).[1]
Figure 2: Reductive cyclization pathway yielding the pharmacologically valuable 7-fluorooxindole.[1]
References
Fluorochem. Methyl 2-(3-fluoro-2-nitrophenyl)acetate Product Data. Retrieved from
Beilstein Journal of Organic Chemistry. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. Beilstein J. Org.[1][3] Chem. 2014, 10, 1213–1219.[1][3] Retrieved from [1]
Sigma-Aldrich. 2-Nitrophenylacetic acid derivatives. Retrieved from
Application Note & Protocol: A High-Yield Synthesis of 7-Fluoroindole via Reductive Cyclization
Abstract 7-Fluoroindole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, recognized for its role in developing novel therapeutic agents and as a probe in advanced spectroscopic studies.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
7-Fluoroindole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, recognized for its role in developing novel therapeutic agents and as a probe in advanced spectroscopic studies.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of 7-fluoroindole from the readily accessible precursor, methyl 2-(3-fluoro-2-nitrophenyl)acetate. The core of this synthetic strategy is a robust reductive cyclization reaction. We will detail a protocol utilizing sodium dithionite, a mild and effective reducing agent that circumvents the need for high-pressure hydrogenation equipment.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data to ensure reliable and reproducible results.
Introduction: The Significance of 7-Fluoroindole
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In the context of the indole ring system, a privileged structure in pharmacology, fluorination has led to significant advances. 7-Fluoroindole, in particular, has demonstrated compelling biological activity, acting as an antivirulence compound against the opportunistic pathogen Pseudomonas aeruginosa by inhibiting biofilm formation and quorum sensing-regulated virulence factors.[4][5] Furthermore, its 19F nucleus makes it an invaluable tool for fluorine NMR spectroscopy, enabling detailed studies of protein structure and ligand binding interactions.[1][6]
The synthesis described herein follows a classical indole formation pathway, leveraging the intramolecular reaction of an amine with a carbonyl group. This approach, reminiscent of the Leimgruber-Batcho synthesis in its cyclization step, provides a reliable and scalable route to the target compound.[3][7]
Reaction Scheme and Mechanism
The conversion of methyl 2-(3-fluoro-2-nitrophenyl)acetate to 7-fluoroindole is achieved through a one-pot reductive cyclization. The nitro group is first reduced to an amino group, which then undergoes an intramolecular condensation with the ester functionality to form the indole ring.
Overall Transformation:
(Self-generated image, not from search results)
Mechanistic Rationale:
The reaction proceeds through a well-established cascade mechanism. The choice of sodium dithionite as the reducing agent is strategic; it is effective for the chemoselective reduction of aromatic nitro groups to anilines in aqueous media and is generally tolerant of other functional groups like esters.[3][8][9]
Reduction: The nitro group of the starting material is reduced by sodium dithionite to the corresponding aniline derivative. This is the rate-determining phase of the cascade.
Intramolecular Cyclization: The newly formed nucleophilic amino group attacks the electrophilic carbonyl carbon of the adjacent ester. This forms a tetrahedral intermediate.
Aromatization: The intermediate readily eliminates methanol, and a subsequent dehydration event occurs to form the stable, aromatic pyrrole ring of the indole scaffold.
Below is a diagram illustrating the key mechanistic steps.
Caption: Key steps in the synthesis of 7-fluoroindole.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
CAS No.
Key Properties
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
229.17
N/A
Starting Material
Sodium Dithionite (Na₂S₂O₄)
174.11
7775-14-6
Reducing Agent, moisture-sensitive
Tetrahydrofuran (THF)
72.11
109-99-9
Organic Solvent
Sodium Bicarbonate (NaHCO₃)
84.01
144-55-8
Base
Ethyl Acetate (EtOAc)
88.11
141-78-6
Extraction Solvent
Brine (Saturated NaCl solution)
N/A
N/A
Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
7487-88-9
Drying Agent
Silica Gel (for chromatography)
60.08
7631-86-9
Stationary Phase
Equipment
Round-bottom flask (250 mL) with a magnetic stir bar
Reflux condenser
Heating mantle with temperature control
Separatory funnel (500 mL)
Rotary evaporator
Glassware for column chromatography
TLC plates (silica gel 60 F₂₅₄)
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Safety Precautions
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Sodium Dithionite: This reagent is a strong reducing agent that is self-heating and may catch fire upon contact with moisture or air.[10][11][12] It should be stored in a cool, dry, well-closed container away from combustible materials and acids.[12] Handle it quickly and avoid creating dust.[11] In case of fire, do not use water; use dry sand or a Class D fire extinguisher.[12]
Step-by-Step Procedure
The overall workflow for this synthesis is outlined below.
Caption: General experimental workflow for the synthesis.
Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 2-(3-fluoro-2-nitrophenyl)acetate (e.g., 5.0 g, 21.8 mmol) in tetrahydrofuran (THF, 100 mL).
Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (e.g., 15.2 g, 87.2 mmol, 4 equivalents) and sodium bicarbonate (e.g., 7.3 g, 87.2 mmol, 4 equivalents) in deionized water (100 mL). Causality Note: Sodium bicarbonate is added to neutralize the acidic byproducts generated from the decomposition of dithionite, maintaining a favorable pH for the reaction.
Reductive Cyclization: Vigorously stir the THF solution of the starting material and begin to add the aqueous sodium dithionite solution portion-wise over 30 minutes. The reaction is exothermic, and a color change should be observed.
Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot indicates reaction completion.
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and shake well.
Layer Separation: Allow the layers to separate. The product will be in the upper organic layer. Collect the organic layer.
Aqueous Layer Extraction: Extract the aqueous layer two more times with ethyl acetate (50 mL each) to ensure complete recovery of the product.
Washing: Combine all organic extracts and wash them sequentially with deionized water (50 mL) and then with brine (50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 7-fluoroindole.
Characterization and Data
The identity and purity of the synthesized 7-fluoroindole should be confirmed by spectroscopic methods.
A single resonance is expected, with chemical shift dependent on the reference standard.[6][13]
Mass Spec (ESI)
[M+H]⁺ calculated for C₈H₆FN: 136.05; found: 136.1
Note: Exact NMR shifts may vary slightly depending on the solvent and concentration.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient reducing agent or reaction time.
Add an additional equivalent of sodium dithionite. Extend the reflux time and continue to monitor by TLC.
Low Yield
Incomplete extraction of the product.
Perform additional extractions of the aqueous layer with ethyl acetate. Ensure vigorous mixing during extraction.
Product Contamination
Incomplete separation during column chromatography.
Use a shallower solvent gradient during chromatography. Ensure proper packing of the silica gel column.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 7-fluoroindole from methyl 2-(3-fluoro-2-nitrophenyl)acetate. The use of sodium dithionite for the reductive cyclization offers a safe and efficient alternative to catalytic hydrogenation, making the synthesis accessible to most standard organic chemistry laboratories. By following the outlined procedures and safety precautions, researchers can confidently produce high-purity 7-fluoroindole for applications in drug discovery, chemical biology, and materials science.
Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2535–2540. [Link]
Penta Chemicals. (2024). Sodium dithionite Safety Data Sheet. [Link]
Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. [Link]
Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of Gothenburg. [Link]
7-FLUOROINDOLE-5-CARBOXYLIC-ACID - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
Lee, J.-H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. ResearchGate. [Link]
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]
Lee, J.-H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36-44. [Link]
Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes. ResearchGate. [Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]
Ragaini, F., et al. (2019). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]
Unexpected cyclization of 2-(2-aminophenyl)indoles with nitroalkenes to furnish indolo[3,2-c]quinolines. RSC Publishing. [Link]
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]
Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
Kitanovski, Z., & Plavec, J. (2012). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]
Assigning selected ¹H NMR and ¹³C NMR signals of compound 7i. ResearchGate. [Link]
Application Note: A Practical Guide to the Synthesis of 4-Fluorooxindole via Reductive Cyclization
Abstract This document provides a comprehensive guide for the synthesis of 4-fluorooxindole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol details the reductive cyclization of t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 4-fluorooxindole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol details the reductive cyclization of the precursor, methyl 2-(3-fluoro-2-nitrophenyl)acetate. We present two robust and validated methodologies: a classical iron-mediated reduction and a cleaner catalytic hydrogenation. This guide is designed for chemical researchers and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Scientific Foundation and Mechanism of Action
The conversion of a 2-nitrophenylacetate derivative to an oxindole is a powerful transformation that proceeds in two fundamental stages: the reduction of the aromatic nitro group to an amine, followed by an immediate intramolecular amide bond formation (lactamization).
Pillar 1: Nitro Group Reduction
The initial and rate-determining step is the six-electron reduction of the nitro group (-NO₂) to an aniline (-NH₂).
Using Iron (Fe): In the classic Béchamp reduction, metallic iron serves as the electron donor.[1][2] An acidic medium, often provided by ammonium chloride (NH₄Cl) or acetic acid, facilitates the process by protonating the intermediates and preventing the formation of passivating iron oxide layers on the metal surface.[2][3] The overall reaction involves the oxidation of Fe to iron oxides while the nitro group is reduced.[3]
Using Catalytic Hydrogenation (H₂/Pd-C): This method employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), to facilitate the reaction with molecular hydrogen (H₂).[2][4] The hydrogen gas adsorbs onto the palladium surface, where it is activated and subsequently transferred to the nitro group in a stepwise fashion. This method is often cleaner and proceeds under milder conditions but requires specialized pressure equipment.[5]
Pillar 2: Intramolecular Cyclization
Upon formation of the transient 2-aminophenylacetate intermediate, the nucleophilic amino group is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent ester. This intramolecular nucleophilic acyl substitution results in the formation of a stable five-membered lactam ring, eliminating methanol as a byproduct and yielding the final oxindole product.
Caption: Fig 2. General experimental workflow.
Protocol A: Iron-Mediated Reductive Cyclization
This method is cost-effective and highly reliable, making it suitable for a wide range of scales. The use of ammonium chloride provides a nearly neutral pH, which enhances chemoselectivity compared to strongly acidic conditions.
[2]
Reagent Table
Reagent
M.W.
Amount (10 mmol scale)
Equivalents
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
229.16
2.29 g
1.0
Iron powder (<325 mesh)
55.85
2.79 g
5.0
Ammonium Chloride (NH₄Cl)
53.49
2.14 g
4.0
Ethanol (EtOH)
-
40 mL
-
| Water (H₂O) | - | 10 mL | - |
Step-by-Step Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(3-fluoro-2-nitrophenyl)acetate (2.29 g, 10.0 mmol), ethanol (40 mL), and water (10 mL).
Addition of Reagents: To the stirring suspension, add ammonium chloride (2.14 g, 40.0 mmol) followed by iron powder (2.79 g, 50.0 mmol).
Scientist's Insight: Adding the iron powder in portions can help control any initial exotherm, although the reaction is typically well-behaved.
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material (typically 2-4 hours).
Workup - Filtration: Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).
Causality: Hot filtration is crucial. Upon cooling, iron salts can precipitate, making filtration difficult and trapping the product, thus lowering the yield. Celite prevents fine iron particles and oxides from passing through.
Workup - Extraction: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
Isolation: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification: The crude 4-fluorooxindole can be purified by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford a crystalline solid.
Protocol B: Catalytic Hydrogenation
This protocol offers a cleaner reaction profile with a simpler workup, as the catalyst is easily removed by filtration. It is the preferred method when functional groups sensitive to acidic or basic conditions are present.
Reaction Setup: In a suitable high-pressure reaction vessel (e.g., a Parr shaker apparatus), add methyl 2-(3-fluoro-2-nitrophenyl)acetate (2.29 g, 10.0 mmol) and the solvent (50 mL of methanol or ethyl acetate).
Catalyst Addition: Carefully add 10% Pd/C (230 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Safety Note: Palladium on carbon can be pyrophoric, especially when dry or in the presence of flammable solvents. Always handle with care in an inert atmosphere.
Hydrogenation: Seal the reaction vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.
Scientist's Insight: The reaction is often mildly exothermic. Monitoring the temperature and hydrogen uptake can indicate the reaction's progress. Completion is usually observed within 4-12 hours.
Workup - Filtration: Once hydrogen uptake ceases and analysis (TLC/LC-MS) confirms completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent (2 x 15 mL).
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization as described in Protocol A.
Inactive iron powder (oxidized surface). Insufficient reaction time. Catalyst poisoning (in Protocol B).
Use fresh, fine-mesh iron powder. Consider pre-activation of iron with dilute HCl. Extend reflux/hydrogenation time and monitor. Use high-purity solvent and substrate for hydrogenation.
Low Yield
Product loss during hot filtration. Inefficient extraction. Co-precipitation with iron salts.
Ensure the solution remains hot during filtration. Perform multiple extractions. Ensure the aqueous phase is sufficiently basified during workup to precipitate iron hydroxides.
Formation of Dark Tars
Overheating or prolonged reaction time.
Maintain a consistent reflux temperature. Monitor the reaction closely and stop once the starting material is consumed.
Difficult Filtration (Protocol A)
Precipitation of gelatinous iron hydroxides.
Filter the reaction mixture while it is still very hot. Dilute with more hot ethanol before filtration.
References
Mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl.
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
A process for the preparation of oxindole derivatives.
Process for producing 5-fluorooxyindole and for producing intermediate therefor.
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB (Leibniz Information Centre for Science and Technology).
Hydrogenation of nitro compounds to amines and catalyst therefor.
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium - Freie Universität Berlin.
One-pot synthesis of fluorinated indoles using methyl (3-fluoro-2-nitrophenyl)acetate
Application Note & Protocol A Streamlined One-Pot Synthesis of 4-Fluoroindoles from Methyl (3-Fluoro-2-nitrophenyl)acetate For: Researchers, scientists, and drug development professionals. Abstract Fluorinated indole sca...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Streamlined One-Pot Synthesis of 4-Fluoroindoles from Methyl (3-Fluoro-2-nitrophenyl)acetate
For: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated indole scaffolds are of paramount importance in medicinal chemistry, offering unique physicochemical properties that can enhance the pharmacological profiles of drug candidates.[1][2] This application note provides a comprehensive guide to a one-pot synthesis of 4-fluoroindoles, utilizing the readily available starting material, methyl (3-fluoro-2-nitrophenyl)acetate. The described protocol is designed for efficiency and scalability, providing a practical approach for researchers in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, offer insights into experimental design, and provide troubleshooting strategies to ensure successful implementation.
Introduction: The Significance of Fluorinated Indoles
The introduction of fluorine into organic molecules can profoundly alter their biological and physical properties.[2] In the context of indole derivatives, fluorination can lead to:
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can prevent metabolic degradation by cytochrome P450 enzymes, increasing the in vivo half-life of a drug.[2]
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[2]
Modulated Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with target proteins.[2]
Given these advantages, the development of efficient synthetic routes to fluorinated indoles is a key area of research in pharmaceutical development.[3][4] Traditional methods for indole synthesis can sometimes be harsh or require multiple steps.[5][6] The one-pot reductive cyclization of ortho-substituted nitroarenes offers a more streamlined and efficient alternative. This application note focuses on a specific application of this strategy for the synthesis of 4-fluoroindoles.
Reaction Overview: Reductive Cyclization
The core of this synthetic strategy is the reductive cyclization of a nitro group in proximity to an ester side chain. The general transformation is as follows:
Scheme 1: General Reaction for the Synthesis of 4-Fluoro-2-oxo-1,2-dihydroindole
Caption: One-pot conversion of the nitro-ester to the fluorinated indole.
This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the ester moiety to form the indole ring.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific substrates or scales.
Materials:
Methyl (3-fluoro-2-nitrophenyl)acetate
Palladium on carbon (10 wt. %)
Ammonium formate
Methanol (anhydrous)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Reflux condenser
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl (3-fluoro-2-nitrophenyl)acetate (1.0 g, 4.69 mmol).
Solvent and Reagents: Add anhydrous methanol (20 mL) to the flask.
Catalyst and Reducing Agent: Carefully add 10% palladium on carbon (0.1 g, 10 wt. %) followed by ammonium formate (1.48 g, 23.45 mmol, 5 equivalents).
Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere.
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed within 2-4 hours.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL).
Separate the organic layer, and wash it with brine (30 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-fluoroindole.
Quantitative Data Summary
Compound
Molecular Weight ( g/mol )
Starting Amount (g)
Expected Product
Typical Yield (%)
Appearance
Methyl (3-fluoro-2-nitrophenyl)acetate
213.15
1.0
4-Fluoro-1H-indole
75-85
Off-white to pale yellow solid
Note: Yields are dependent on reaction scale and purification efficiency.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-pot synthesis of 4-fluoroindole.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
Topic: Scalable Synthesis Routes for Methyl 2-(3-fluoro-2-nitrophenyl)acetate from Fluorobenzenes
An Application Note for Medicinal and Process Chemistry Professionals Abstract Methyl 2-(3-fluoro-2-nitrophenyl)acetate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, including i...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Methyl 2-(3-fluoro-2-nitrophenyl)acetate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, including indole derivatives and anti-inflammatory agents.[1] Its specific substitution pattern, however, presents significant regiochemical challenges for large-scale production. This application note provides a detailed guide to two distinct, scalable synthetic routes starting from readily available fluorobenzene derivatives. We offer an in-depth analysis of a direct nitration strategy versus a multi-step approach that builds the side-chain onto a pre-functionalized aromatic ring. Each route is presented with step-by-step protocols, mechanistic rationale, and a comparative analysis to guide researchers and process chemists in selecting the optimal strategy based on scalability, cost, and purity requirements.
Introduction
The synthesis of substituted phenylacetic acids and their esters is a cornerstone of medicinal chemistry and drug development. The title compound, methyl 2-(3-fluoro-2-nitrophenyl)acetate, is particularly valuable due to the strategic placement of its functional groups. The nitro group can be readily reduced to an amine, which, along with the adjacent ester, serves as a precursor for cyclization reactions to form heterocyclic scaffolds like indoles.[1] The fluorine atom enhances the pharmacological properties of the final molecule, such as metabolic stability and binding affinity.
Achieving the desired 1-fluoro-2-nitro-3-acetate substitution pattern is non-trivial. Direct nitration of 3-fluorophenylacetate derivatives can lead to a mixture of isomers, complicating purification and reducing the overall yield of the target molecule. This guide explores two robust synthetic pathways designed to overcome these challenges, providing reliable and scalable methods for producing this key intermediate.
Safety Precautions
All procedures described herein must be conducted by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Nitrating Agents: Mixtures of concentrated nitric acid and sulfuric acid are extremely corrosive and powerful oxidizing agents. Handle with extreme care, using an ice bath to control reaction temperature and prevent thermal runaways. Always add acid to water, not the reverse.
Organic Solvents: Solvents such as dichloromethane, methanol, and ethyl acetate are flammable and/or toxic. Avoid inhalation and contact with skin.
Cyanide Compounds: Sodium or potassium cyanide (used in Route 2) are highly toxic. Handle with extreme caution and have an appropriate quench solution (e.g., bleach) and emergency plan in place.
Route 1: Direct Nitration of Methyl 3-Fluorophenylacetate
This route represents the most direct approach, involving the nitration of a commercially available or easily prepared phenylacetate precursor. The primary challenge is controlling the regioselectivity of the electrophilic aromatic substitution.
Overall Synthetic Workflow
Caption: Workflow for the direct nitration synthesis route.
Mechanism and Rationale
The key step in this route is the electrophilic nitration of the benzene ring. The substituents on the ring—a fluorine atom and an acetomethyl group (–CH₂CO₂Me)—dictate the position of the incoming nitro group.
Fluorine (–F): An ortho-, para-directing deactivator. It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).
Acetomethyl (–CH₂CO₂Me): A weakly ortho-, para-directing group.
The nitronium ion (NO₂⁺) electrophile will preferentially add to the positions most activated by these groups. The 2-position is ortho to both the fluorine and the acetomethyl group, making it a likely, though not exclusive, site of nitration. The 4- and 6-positions are also activated, leading to the potential formation of isomeric byproducts, which necessitates careful control of reaction conditions and robust purification methods.
Detailed Experimental Protocols
Step 1: Esterification of 3-Fluorophenylacetic Acid
To a round-bottom flask equipped with a reflux condenser, add 3-fluorophenylacetic acid (15.4 g, 100 mmol).
Add methanol (200 mL) and slowly add concentrated sulfuric acid (2 mL) while stirring.
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.
After cooling to room temperature, remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-fluorophenylacetate as a clear oil.
Step 2: Nitration of Methyl 3-Fluorophenylacetate
In a three-necked flask fitted with a dropping funnel and a thermometer, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.
Slowly add methyl 3-fluorophenylacetate (16.8 g, 100 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~110 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-chilled to 0 °C.
Add the cold nitrating mixture dropwise to the solution of the ester over 1 hour, maintaining the internal temperature between 0 and 5 °C.[2]
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired methyl 2-(3-fluoro-2-nitrophenyl)acetate.
Route 2: Side-Chain Construction on a Pre-nitrated Ring
This strategy offers superior regiochemical control by starting with a fluorobenzene derivative where the nitro group is already in the correct position. The acetic acid side-chain is then constructed in subsequent steps.
Overall Synthetic Workflow
Caption: Workflow for the side-chain construction route.
Mechanism and Rationale
This route circumvents the regioselectivity issues of direct nitration.
Radical Bromination: The synthesis begins with the bromination of the benzylic methyl group of 3-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction is highly selective for the benzylic position.
Nucleophilic Substitution: The resulting benzyl bromide is a good electrophile. It undergoes an Sₙ2 reaction with sodium cyanide, where the cyanide anion displaces the bromide to form the benzyl cyanide intermediate. This method is a common way to introduce a one-carbon extension that can be converted to a carboxylic acid.[3]
Hydrolysis and Esterification: The nitrile group is then hydrolyzed under strong acidic conditions to a carboxylic acid, which is subsequently esterified in situ with methanol to yield the final product. This transformation is a robust and high-yielding process.
Detailed Experimental Protocols
Step 1: Radical Bromination of 3-Fluoro-2-nitrotoluene
In a round-bottom flask, dissolve 3-fluoro-2-nitrotoluene (15.5 g, 100 mmol) in carbon tetrachloride (200 mL).
Heat the mixture to reflux under a bright lamp to initiate the radical reaction. Monitor the reaction by TLC.
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and filter off the succinimide byproduct.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-fluoro-2-nitrobenzyl bromide, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-Fluoro-2-nitrobenzyl cyanide
In a flask, dissolve sodium cyanide (5.4 g, 110 mmol) in dimethyl sulfoxide (DMSO) (100 mL).
Slowly add a solution of the crude 3-fluoro-2-nitrobenzyl bromide from the previous step in DMSO (50 mL) to the cyanide solution.
Stir the mixture at room temperature for 6 hours.
Pour the reaction mixture into ice water (400 mL) and extract with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-fluoro-2-nitrobenzyl cyanide.
Step 3: Acidic Hydrolysis and Esterification of Benzyl Cyanide
Combine the crude 3-fluoro-2-nitrobenzyl cyanide (approx. 100 mmol) with a mixture of methanol (150 mL) and concentrated sulfuric acid (30 mL) in a round-bottom flask.
Heat the mixture to reflux for 8-12 hours until the hydrolysis and esterification are complete (monitored by TLC or GC-MS).
Cool the reaction mixture and carefully pour it onto ice.
Extract the product with ethyl acetate (3 x 100 mL).
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, methyl 2-(3-fluoro-2-nitrophenyl)acetate. Purification can be achieved by vacuum distillation or crystallization.
Comparative Analysis of Synthetic Routes
Parameter
Route 1: Direct Nitration
Route 2: Side-Chain Construction
Number of Steps
2
3
Starting Materials
3-Fluorophenylacetic acid
3-Fluoro-2-nitrotoluene
Regioselectivity
Moderate; potential for isomeric byproducts
Excellent; regiochemistry is pre-defined
Key Challenges
Isomer separation; strict temperature control
Handling of toxic cyanide; radical initiation
Scalability
Good, but purification can be a bottleneck
Excellent, with clear reaction endpoints
Overall Yield
Moderate (dependent on purification efficiency)
High
Purity
Requires chromatographic purification
High purity often achievable via crystallization
Conclusion
Both synthetic routes presented offer viable pathways for the synthesis of methyl 2-(3-fluoro-2-nitrophenyl)acetate.
Route 1 is more direct but is hampered by the formation of isomers, which makes it less ideal for large-scale production where high purity is required without resorting to costly chromatography.
Route 2 provides a more controlled and ultimately higher-yielding approach. Although it involves more steps and the use of highly toxic cyanide, the superior regiochemical control and easier purification make it the recommended choice for scalable and industrial synthesis. The starting material, 3-fluoro-2-nitrotoluene, is also accessible, making this a robust and reliable method for drug development professionals.
Technical Support Center: Selective Nitro Reduction in Fluorinated Phenylacetates
Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Topic: Preventing Defluorination (Hydrodefluorination) During Nitro Reduction Audience: Medicinal Chemists, Process Development Scientists Core...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & R&D)
Topic: Preventing Defluorination (Hydrodefluorination) During Nitro Reduction
Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The Defluorination Challenge
The Problem: You are reducing a nitro group (
) to an aniline () on a phenylacetate scaffold containing fluorine.
The Failure Mode: Standard catalytic hydrogenation (Pd/C + ) frequently results in hydrodefluorination (HDF) . This cleaves the Carbon-Fluorine bond, yielding the des-fluoro impurity.
Why this happens:
Oxidative Addition: Palladium (Pd) is excellent at inserting into Carbon-Halogen bonds. While C-F is strong, the electron-rich nature of the newly formed aniline product activates the ring, making the C-F bond more susceptible to oxidative addition by the metal catalyst.
Ester Sensitivity: Your substrate is a phenylacetate. These esters are labile. Strong acids (HCl/heat) or strong bases (Wolff-Kishner conditions) will hydrolyze the ester to phenylacetic acid.
Decision Matrix & Mechanism
Before selecting a protocol, understand the pathway of failure.
Mechanism of Side Reaction (HDF)
Figure 1: The risk of defluorination increases as the product (aniline) forms, as the electron-rich ring facilitates metal insertion into the C-F bond.
Protocol Selection Guide
Figure 2: Selection workflow based on structural risk factors.
Validated Protocols
Protocol A: The "Gold Standard" (Sulfided Platinum)
Best for: High-value intermediates where ester stability and fluorine retention are critical.
Why: Platinum (Pt) has a lower affinity for C-F oxidative addition than Palladium. "Sulfiding" the catalyst (poisoning it with sulfur) occupies the high-energy active sites responsible for hydrogenolysis without stopping nitro reduction.
Reagents:
Substrate (1.0 equiv)
5% Pt(S)/C (Sulfided Platinum on Carbon) - 2-5 wt% loading
Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification is a risk)
Hydrogen source:
balloon (1 atm)
Step-by-Step:
Dissolution: Dissolve substrate in Ethyl Acetate (0.1 M concentration).
Catalyst Addition: Add 5% Pt(S)/C (5 wt% relative to substrate mass). Note: Sulfided catalysts are generally less pyrophoric than dry Pd/C, but handle with care under inert gas.
Purge: Purge vessel with
, then .
Reaction: Stir vigorously under
balloon at Room Temperature (RT).
Checkpoint: Monitor by LCMS.[1] Reaction is typically slower than Pd/C (4-12 hours).
Workup: Filter through Celite. Rinse with EtOAc.[1][2] Concentrate.
Result: >98% Fluorine retention is typical.
Protocol B: The "Chemical" Alternative (Iron/Ammonium Chloride)
Best for: Scenarios where hydrogenation is unavailable or if Pt(S)/C fails.
Why: Dissolving metal reductions (Fe) proceed via Single Electron Transfer (SET), a mechanism completely distinct from catalytic hydrogenation. It does not cleave C-F bonds. We use
instead of Acetic Acid to ensure the pH remains near-neutral (pH 5-6), protecting the phenylacetate ester from hydrolysis.
Reagents:
Iron Powder (3-5 equiv, <325 mesh)
Ammonium Chloride (
, 5 equiv)
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step:
Preparation: Mix Substrate, Ethanol, and Water in a flask.
Activation: Add
and Iron powder.
Reaction: Heat to 60-70°C with vigorous stirring.
Critical: Do not reflux violently; phenylacetates can hydrolyze at >80°C in aqueous media over long periods.
Monitoring: Monitor consumption of starting material (TLC/LCMS).
Workup: Cool to RT. Filter through a Celite pad to remove iron sludge.[1] Wash cake with EtOAc.
Extraction: The filtrate will be biphasic. Concentrate to remove EtOH, then extract the aqueous residue with EtOAc.
Troubleshooting & FAQs
Q1: I only have Pd/C. Can I still prevent defluorination?A: Yes, but you must "poison" the catalyst.
The DMSO Trick: Add 0.5 - 1.0 equivalents of DMSO (Dimethyl sulfoxide) to your reaction mixture. DMSO binds to the Pd surface, inhibiting the highly active sites required for C-F bond cleavage while allowing the easier
reduction to proceed.
Warning: This slows the reaction significantly. You may need to increase pressure (50 psi) or temperature (40°C).
Q2: My phenylacetate ester is hydrolyzing to the acid. What is wrong?A: Check your solvent and pH.
Avoid: Zn/HCl or SnCl2/HCl. The low pH (<1) will hydrolyze the ester.
Avoid: Methanol with strong bases (e.g., hydrazine/KOH). This causes transesterification (methyl ester formation).
Solution: Switch to Protocol B (Fe/NH4Cl) . The pH is buffered around 5-6, which is safe for phenylacetates.
Q3: I see an "M-20" peak (Hydrofluoric acid loss) in LCMS. Is this HDF?A: Yes. M-20 (loss of HF) indicates the formation of the defluorinated byproduct.
If using Pd/C: Stop immediately. Switch to Pt(S)/C.
If using Pt(S)/C: Your catalyst loading might be too high, or the reaction has run too long after completion. Stop the reaction exactly when the starting material is consumed.
Q4: Can I use Transfer Hydrogenation (Formate/Pd)?A: Proceed with caution. Ammonium formate + Pd/C is often more aggressive toward halogens than
gas because it generates highly active Pd-hydride species on the surface. If you must use this, lower the temperature to 0-5°C and monitor strictly.
Comparative Data: Catalyst Selectivity
Method
Catalyst System
Fluorine Retention
Ester Stability
Reaction Rate
Standard Hydrogenation
10% Pd/C, , MeOH
Poor (<80%)
Good
Very Fast
Sulfided Hydrogenation
5% Pt(S)/C, , EtOAc
Excellent (>98%)
Good
Moderate
Dissolving Metal
Fe / , EtOH/H2O
Perfect (~100%)
Excellent
Slow/Moderate
Acidic Metal
Zn / HCl or Fe / AcOH
Perfect
Poor (Hydrolysis risk)
Fast
References
Selective Hydrogenation of Halonitroarenes
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
BenchChem Technical Guides. "Nitro Reduction - Common Conditions: Fe/NH4Cl."
Context: Standard protocol for pH-neutral reduction comp
DMSO as Catalyst Inhibitor
Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 2009.
Context: Mechanistic basis for using DMSO to inhibit Pd/C activity.
Sulfided Platinum Patent
"Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds."[3][4][5] Patent DE2105682A1.
Context: Historical and technical validation of sulfided catalysts for this specific impurity profile.
Technical Support Center: Recrystallization of Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Answering researcher, scientist, and drug development professional's questions about removing impurities from methyl 2-(3-fluoro-2-nitrophenyl)acetate via recrystallization, this guide provides troubleshooting tips and a...
Author: BenchChem Technical Support Team. Date: February 2026
Answering researcher, scientist, and drug development professional's questions about removing impurities from methyl 2-(3-fluoro-2-nitrophenyl)acetate via recrystallization, this guide provides troubleshooting tips and answers to frequently asked questions.
This guide serves as a specialized resource for researchers tackling the purification of methyl 2-(3-fluoro-2-nitrophenyl)acetate. Recrystallization, while a powerful and common technique, often requires nuanced adjustments based on the specific compound and its impurity profile.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
Failure to crystallize upon cooling is a common issue, often stemming from two primary causes: excessive solvent use or supersaturation.[2][3]
Cause A: Excessive Solvent: The most frequent reason for poor or no crystal formation is the addition of too much solvent.[3][4] This keeps the compound soluble even at low temperatures.
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the target compound.[2][5] Once the volume is reduced, allow the solution to cool again.
Cause B: Supersaturation: The solution may be holding more dissolved solute than it thermodynamically should at a given temperature, a state known as supersaturation.[2] Crystal growth requires a nucleation point to begin.
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[2][4] The microscopic imperfections in the glass provide a surface for the first crystals to form.
Solution 2: Seeding. If available, add a single, pure crystal of methyl 2-(3-fluoro-2-nitrophenyl)acetate to the cooled solution.[3][6] This "seed crystal" acts as a template, initiating rapid crystal growth.
Solution 3: Further Cooling. If crystals do not form at room temperature, try cooling the flask in an ice-water bath. Be aware that rapid cooling can sometimes trap impurities, so slow cooling is preferable for achieving the highest purity.[2]
Question 2: My compound is separating as an oily liquid instead of solid crystals. How can I prevent this "oiling out"?
Answer:
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice.[2][3] This is often caused by a very high concentration of impurities or by the solute's melting point being lower than the solvent's boiling point.[7]
Solution 1: Reheat and Dilute. Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly lower the solution's saturation point.[2]
Solution 2: Slow Down the Cooling Process. Rapid cooling encourages oiling out. Allow the solution to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool gradually can facilitate the formation of crystals over oil.[2][3]
Solution 3: Re-evaluate Solvent Choice. If the problem persists, the chosen solvent may be unsuitable. The melting point of your compound might be too low for the boiling point of the solvent. Consider a solvent with a lower boiling point or utilize a mixed-solvent system.
Question 3: My final yield is very low. What are the likely causes and how can I improve it?
Answer:
A low yield suggests that a significant portion of your product was lost during the procedure.
Cause A: Using Too Much Solvent. As discussed in Question 1, an excessive volume of solvent will retain a larger amount of your compound in the solution (the "mother liquor") even after cooling.[5]
Solution: Always use the minimum amount of boiling solvent necessary to fully dissolve the solid.[4] This ensures the solution is saturated at high temperatures, maximizing the amount of product that crystallizes upon cooling.
Cause B: Premature Crystallization. If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
Solution: Use an excess of solvent (an additional 10-20%) before performing a hot filtration.[8] Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by rinsing it with hot solvent to prevent a sudden drop in temperature.
Cause C: Improper Washing. Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[4] The cold solvent will wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
Question 4: My final crystals are colored, even though the pure compound should be white or pale yellow. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugated systems.
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area with pores that are effective at adsorbing these types of colored impurities.
Dissolve the impure solid in the minimum amount of hot solvent.
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding too much can adsorb your product as well.[8]
Keep the solution boiling for a few minutes to allow for adsorption.
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.[8]
Allow the filtered solution to cool and crystallize as usual.
Troubleshooting Decision Workflow
The following diagram outlines a logical approach to diagnosing and solving common recrystallization issues.
Caption: Troubleshooting Decision Tree for Recrystallization.
Frequently Asked Questions (FAQs)
Question 1: How do I select the best solvent for methyl 2-(3-fluoro-2-nitrophenyl)acetate?
Answer:
The ideal solvent for recrystallization has a steep solubility curve for the target compound: it should dissolve the compound poorly at room temperature but very well at its boiling point.[9] The principle of "like dissolves like" is a useful starting point.[7]
Methyl 2-(3-fluoro-2-nitrophenyl)acetate has several functional groups that determine its overall polarity:
Methyl Ester (-COOCH₃): Polar
Nitro Group (-NO₂): Very polar, electron-withdrawing
Fluoro Group (-F): Electronegative, contributes to polarity
Aromatic Ring: Nonpolar
The combination of these groups makes the molecule moderately polar. Therefore, solvents of intermediate polarity are excellent candidates. Alcohols (like ethanol or isopropanol) or esters (like ethyl acetate) are often good starting points for nitroaromatic compounds.[7][10]
A systematic approach is to test solubility in a range of solvents on a small scale.
Protocol 1: Small-Scale Solvent Screening
Place a small amount of your crude compound (approx. 20-30 mg) into several test tubes.
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, up to ~0.5 mL.
Observe and record the solubility. A good candidate solvent will not dissolve the compound at this stage.[1]
For tubes where the compound was insoluble, gently heat the mixture to the solvent's boiling point.
A good solvent will dissolve the compound completely when hot.[4]
Allow the heated tubes to cool to room temperature, and then in an ice bath. The best solvent will be one from which a large quantity of crystals precipitates.
Solvent
Polarity Index
Boiling Point (°C)
Expected Solubility for Target Compound
Hexane
0.1
69
Poor: Likely too non-polar. Impurities may be insoluble.
Toluene
2.4
111
Moderate: May be a good candidate.
Ethyl Acetate
4.4
77
Good: Polarity is well-matched to the ester group.[10]
Isopropanol
4.3
82
Good: Often effective for nitroaromatic compounds.[7]
Ethanol
5.2
78
Good: Similar to isopropanol, a strong candidate.
Water
10.2
100
Poor: Likely too polar for the compound to dissolve well, even when hot.
Question 2: What are the common impurities I am trying to remove?
Answer:
Impurities can originate from the starting materials, side reactions, or subsequent degradation. For a compound like methyl 2-(3-fluoro-2-nitrophenyl)acetate, synthesized via nitration and esterification, potential impurities include:
Isomeric Products: Nitration of a substituted benzene ring can lead to the formation of other isomers (e.g., methyl 2-(5-fluoro-2-nitrophenyl)acetate). Recrystallization is effective at separating isomers if their solubilities differ.
Hydrolysis Products: The ester can hydrolyze back to the carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid, especially if exposed to moisture under acidic or basic conditions.[11]
Byproducts from Synthesis: Depending on the specific synthetic route, various side products could be present.[12][13]
Question 3: When and how should I use a mixed-solvent system?
Answer:
A mixed-solvent system (or solvent pair) is ideal when no single solvent has the desired solubility properties.[7] This typically occurs when your compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).
The pair must consist of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[7][14]
Mixed-Solvent Recrystallization Workflow
Caption: Workflow for a Mixed-Solvent Recrystallization.
Protocol 2: Performing a Mixed-Solvent Recrystallization
Dissolve the impure compound in the minimum amount of the boiling "good" solvent.
While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Set the flask aside to cool slowly, allowing crystals to form.
Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold "bad" solvent or a cold mixture of the two solvents.
References
Scribd. Solvent Selection and Recrystallization Guide. Available from: [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]
Recrystallization1. Recrystallization. Available from: [Link]
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]
Professor Dave Explains. Recrystallization. YouTube, 10 Jan. 2020. Available from: [Link]
F. Description and Solubility. Available from: [Link]
MIT Digital Lab Techniques Manual. Recrystallization. YouTube, 4 Feb. 2010. Available from: [Link]
MicroChemicals. Solvents and solubilities. Available from: [Link]
mpnorganic. Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube, 2 Sep. 2010. Available from: [Link]
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]
MySkinRecipes. Methyl 2-(3-fluoro-4-nitrophenyl)acetate. Available from: [Link]
Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
PubChemLite. Methyl 2-(4-fluoro-3-nitrophenyl)acetate (C9H8FNO4). Available from: [Link]
MIT OpenCourseWare. Purification of Solids by Recrystallization. Available from: [Link]
Organic Syntheses. Acetic acid, p-nitrobenzyl ester. Available from: [Link]
The Fromm Group. Guide for crystallization. Available from: [Link]
Molecules. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]
Gaylord Chemical. Solvent Miscibility Table. Available from: [Link]
Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
PubChem. Methyl 2-(3-nitrophenyl)acetate. Available from: [Link]
Comparative Guide: C13 NMR Chemical Shift Analysis of Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Executive Summary Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1 ) is a critical fluorinated building block, often employed in the synthesis of indole-based therapeutics via the Batcho-Leimgruber route. Its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1 ) is a critical fluorinated building block, often employed in the synthesis of indole-based therapeutics via the Batcho-Leimgruber route. Its structural characterization is frequently complicated by the crowded 1,2,3-trisubstitution pattern on the aromatic ring, which induces significant steric strain and electronic perturbations.
This guide provides a definitive technical analysis of the Carbon-13 NMR chemical shifts for this molecule. Unlike standard spectral databases, this guide compares predictive theoretical models against experimentally validated analog data to provide a robust assignment strategy. It focuses on the diagnostic utility of
- coupling constants as the primary method for distinguishing this isomer from its regioisomers.
Structural Analysis & Electronic Environment
The molecule features a benzene ring substituted at three contiguous positions:
Position 1: Methyl acetate group (
).
Position 2: Nitro group (
) — The "anchor" of steric crowding.
Position 3: Fluorine atom (
) — The source of spin-spin coupling.
Mechanistic Impact on Chemical Shifts
Steric Inhibition of Resonance: The bulky nitro group at C2 is flanked by the acetate arm (C1) and fluorine (C3). This forces the nitro group to twist out of planarity with the benzene ring, dampening its usual deshielding effect on the ortho and para positions.
Fluorine Coupling (
): The nucleus (spin 1/2, 100% abundance) splits carbon signals into doublets. The magnitude of this coupling () is distance-dependent and serves as a "molecular ruler" for assignment.
Comparative Data: Predicted vs. Analog-Derived Shifts
The following table synthesizes data derived from Substituent Chemical Shift (SCS) additivity rules, calibrated against the experimentally known analog 3-fluoro-2-nitrotoluene .
Diagnostic: Direct attachment to F. Largest coupling.
C5
Methine
136.5 ± 1.5
Doublet (d)
Meta to F; Para to (deshielded).
C2
Quaternary
135.0 ± 2.0
Doublet (d)
Ipso to ; shielded by ortho-F effect.
C1
Quaternary
130.5 ± 1.5
Doublet (d)
Attachment point for side chain.
C6
Methine
125.5 ± 1.5
Doublet (d)
Para to F (shielded); Meta to .
C4
Methine
117.0 ± 1.5
Doublet (d)
Diagnostic: Ortho to F (strongly shielded).
OCH
Methyl
52.0 ± 0.5
Singlet (s)
-
Methocy group.
CH
Methylene
39.5 ± 1.0
Singlet (s)
-
Benzylic methylene.
Note: The values above are for
. In polar aprotic solvents like DMSO- , expect carbonyl and nitro-adjacent carbons to shift downfield by 0.5–1.5 ppm due to solvent-solute dipole interactions.
Comparative Analysis: Distinguishing Alternatives
Researchers often encounter this molecule alongside its regioisomers or non-fluorinated precursors. Here is how to distinguish them:
A. vs. Methyl 2-(2-nitrophenyl)acetate (Non-fluorinated Precursor)
Key Difference: The precursor lacks C-F coupling.
Spectral Signature: In the precursor, C3 and C4 appear as singlets . In the target molecule, C3 is a doublet at ~156 ppm (
Hz) and C4 is a doublet at ~117 ppm ( Hz).
Shift Change: The addition of Fluorine at C3 causes an upfield shift (shielding) of the adjacent C4 by approximately 13 ppm .
B. vs. Methyl 2-(4-fluoro-3-nitrophenyl)acetate (Regioisomer)
Key Difference: Symmetry and Coupling Patterns.
Target (3-F, 2-
): The benzylic is attached to C1, which is meta to the Fluorine. Coupling is small ( Hz).
Isomer (4-F, 3-
): The benzylic is attached to C1, which is para to the Fluorine. Coupling is negligible ( Hz).
Differentiation: Look at the C1 quaternary signal . If it shows distinct splitting (
Hz), it supports the 3-fluoro isomer. If it is a singlet or broad peak, it suggests the 4-fluoro isomer.
Experimental Protocol for Validation
To generate data of publishable quality for this compound, follow this self-validating protocol.
Step-by-Step Methodology
Sample Preparation:
Dissolve 15–20 mg of the compound in 0.6 mL of
(99.8% D).
Why: High concentration is required to resolve the low-intensity quaternary carbons (C1, C2, C3) which have long relaxation times (
).
Acquisition Parameters (100 MHz or higher):
Spectral Width: 240 ppm (to capture C=O and avoid folding).
Relaxation Delay (
): Set to 3.0 seconds (minimum). The quaternary carbons at C2 and C3 are slow to relax due to the lack of attached protons.
Scans: Minimum 512 scans (1024 preferred for clear coupling resolution).
Processing:
Apply an exponential window function with LB = 1.0 Hz .
Validation Check: Verify the integration of the carbonyl peak relative to the methoxy peak (should be roughly 1:1 in intensity if
is sufficient).
Visualization: Assignment Logic & Structure
The following diagrams illustrate the logical flow for assigning the spectrum and the specific coupling pathways.
Figure 1: Decision tree for assigning the C13 NMR spectrum of methyl 2-(3-fluoro-2-nitrophenyl)acetate based on coupling constants.
Figure 2: Structural connectivity and propagation of
coupling constants through the aromatic ring.
References
National Institutes of Health (PubChem). 3-Fluoro-2-nitrotoluene (Analog Data).
[Link]
Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195. (Source for SCS Additivity Rules).
[Link]
Comparative
A Senior Application Scientist's Guide to Reactivity: Methyl 2-(3-fluoro-2-nitrophenyl)acetate vs. Non-Fluorinated Analogs
Introduction: The Subtle Power of Fluorine in Aromatic Systems In the landscape of medicinal chemistry and materials science, the strategic placement of a single fluorine atom can dramatically alter a molecule's physicoc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Subtle Power of Fluorine in Aromatic Systems
In the landscape of medicinal chemistry and materials science, the strategic placement of a single fluorine atom can dramatically alter a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2] This guide offers an in-depth comparison of the chemical reactivity of methyl 2-(3-fluoro-2-nitrophenyl)acetate against its non-fluorinated counterparts, namely methyl 2-(2-nitrophenyl)acetate and methyl 2-(3-nitrophenyl)acetate. Understanding these reactivity differences is paramount for researchers and drug development professionals who utilize these scaffolds as versatile intermediates. We will dissect the underlying electronic principles, provide comparative reactivity predictions, and furnish detailed experimental protocols to empower researchers to validate these concepts in their own laboratories.
Theoretical Framework: Unpacking the Electronic and Steric Landscape
The reactivity of a substituted benzene ring is a complex interplay of inductive and resonance effects contributed by each substituent. The specific arrangement of the fluoro, nitro, and methylene acetate groups in our target molecule creates a unique electronic environment that dictates its chemical behavior.
The Dominant Electron-Withdrawing Groups: Nitro and Fluoro
Nitro Group (–NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic attack through both a potent negative inductive effect (-I) and a negative resonance effect (-M). Conversely, and more importantly for our discussion, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group, by stabilizing the negatively charged intermediate (Meisenheimer complex).[3][4]
Fluorine (–F): The influence of fluorine is nuanced. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I).[3][5] However, its lone pairs can participate in resonance, donating electron density to the ring (+M effect).[3][5] For most reactions, the inductive effect dominates, making fluorine an overall deactivating group. In the context of SNAr, this powerful -I effect is paramount, as it stabilizes the anionic Meisenheimer intermediate, thereby accelerating the reaction.[4][6][7] This makes fluorine an activating group for SNAr and, counterintuitively, a good leaving group.[6][8][9]
The Side Chain: Methylene Acetate (–CH₂COOCH₃)
The methylene (–CH₂) spacer insulates the ester's carbonyl group from direct resonance interaction with the aromatic π-system. However, the entire group is electron-withdrawing via induction. The α-protons on the methylene carbon are acidic and their reactivity can be influenced by adjacent groups. In methyl 2-(2-nitrophenyl)acetate and its 3-fluoro analog, the proximity of the ortho-nitro group can lead to intramolecular interactions and steric effects, a phenomenon broadly known as the "ortho effect," which can influence the conformation and reactivity of the side chain.[10]
The diagram below illustrates the key electronic forces at play on the aromatic ring of methyl 2-(3-fluoro-2-nitrophenyl)acetate.
Caption: Electronic effects of substituents on the aromatic ring.
Comparative Reactivity Analysis
We will evaluate the reactivity of our target compound and its analogs across three common classes of reactions.
Compound
Structure
Nucleophilic Aromatic Substitution (SNAr)
Ester Hydrolysis (Saponification)
Nitro Group Reduction
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
High Reactivity. The C-F bond is highly activated by the ortho-NO₂ group. Fluorine acts as an excellent leaving group.
Highest Reactivity. The combined strong inductive effects of ortho-NO₂ and meta-F make the ester carbonyl the most electrophilic.
High Reactivity. Standard reduction conditions are effective. The fluorine substituent has a minimal electronic effect on the reduction.
Very Low Reactivity. No suitable leaving group on the aromatic ring.
Low Reactivity. The meta-NO₂ group has a weaker inductive effect on the side chain compared to the ortho isomer.
High Reactivity. Standard reduction conditions are effective.
(Note: Placeholder images are used in the table above. Actual chemical structures would be displayed in a final document.)
Discussion of Reactivity Predictions
Nucleophilic Aromatic Substitution (SNAr): The most striking difference lies here. Methyl 2-(3-fluoro-2-nitrophenyl)acetate is primed for SNAr. The nitro group at the C2 position powerfully stabilizes the transient Meisenheimer complex formed when a nucleophile attacks the C3 position, facilitating the displacement of the fluoride ion.[6][7] The non-fluorinated analogs lack a viable leaving group on the ring and will not undergo SNAr under typical conditions.
Ester Hydrolysis: The rate of base-catalyzed hydrolysis (saponification) depends on the electrophilicity of the ester's carbonyl carbon.[13][14] The electron-withdrawing substituents on the phenyl ring pull electron density away from the side chain, making the carbonyl carbon more susceptible to nucleophilic attack by a hydroxide ion. In the fluorinated compound, the combined -I effects of the ortho-nitro group and the meta-fluoro group create the most electron-deficient carbonyl, predicting the fastest hydrolysis rate. The ortho-nitro analog will be more reactive than the meta-nitro analog due to the shorter distance over which the inductive effect operates.
Nitro Group Reduction: This transformation is generally robust and less sensitive to the electronic nature of other ring substituents, unless they are also reducible under the chosen conditions.[15][16] Reagents like tin(II) chloride (SnCl₂·2H₂O) or iron in acidic media are highly effective and selective for nitro group reduction, leaving both the ester and the aryl fluoride intact.[17][18] Therefore, we predict comparable reactivity for all three compounds in this reaction.
Experimental Protocols for Reactivity Validation
The following protocols provide a framework for experimentally verifying the predicted reactivity differences.
This experiment demonstrates the enhanced reactivity of the C-F bond in the fluorinated substrate towards a nucleophile.
Caption: Workflow for the comparative SNAr experiment.
Materials:
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Methyl 2-(2-nitrophenyl)acetate (as a negative control)
Piperidine
Anhydrous Dimethylformamide (DMF)
Potassium Carbonate (K₂CO₃)
Ethyl acetate, brine, water
Anhydrous Sodium Sulfate (Na₂SO₄)
TLC plates, GC-MS or NMR for analysis
Procedure:
To three separate, dry round-bottom flasks, add methyl 2-(3-fluoro-2-nitrophenyl)acetate (1 mmol), methyl 2-(2-nitrophenyl)acetate (1 mmol), and a control flask with no substrate.
To each flask, add anhydrous DMF (10 mL), piperidine (1.2 mmol), and K₂CO₃ (2 mmol).
Stir the mixtures at 60 °C.
Monitor the reactions every 30 minutes by TLC, spotting against the starting material. The fluorinated compound should show a new, lower Rf spot corresponding to the product, while the non-fluorinated analog should show no reaction.
Once the fluorinated reaction is complete (disappearance of starting material), cool all flasks to room temperature.
Pour the contents into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Analyze the crude material by ¹H NMR or GC-MS to confirm product formation in the fluorinated sample and the absence of reaction in the control.
This protocol compares the rate of hydrolysis by monitoring the consumption of the starting material under basic conditions.
Caption: Workflow for the comparative ester hydrolysis kinetics study.
Materials:
Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Methyl 2-(2-nitrophenyl)acetate
Methyl 2-(3-nitrophenyl)acetate
Tetrahydrofuran (THF)
1 M Sodium Hydroxide (NaOH) solution
1 M Hydrochloric Acid (HCl) solution for quenching
HPLC or GC for quantitative analysis
Procedure:
Prepare 0.1 M stock solutions of each of the three esters in THF.
In three separate temperature-controlled reaction vessels at 25 °C, add THF (8 mL) and the ester stock solution (1 mL). Allow to equilibrate.
To initiate the reaction, add 1 M NaOH (1 mL) to each vessel simultaneously and start a timer.
At timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction and immediately quench it in a vial containing 0.5 mL of 1 M HCl.
Analyze each quenched aliquot by HPLC or GC to determine the concentration of the remaining starting material.
Plot the natural logarithm of the ester concentration versus time for each compound. The slope of this line will be proportional to the pseudo-first-order rate constant. A steeper slope indicates a faster reaction rate.
Protocol 3: Selective Reduction of the Nitro Group
This experiment demonstrates a key synthetic transformation and confirms the stability of the C-F bond and ester group under these conditions.
Caption: Workflow for the selective reduction of the nitro group.
In a round-bottom flask, dissolve methyl 2-(3-fluoro-2-nitrophenyl)acetate (1 mmol) in absolute ethanol (15 mL).
Add SnCl₂·2H₂O (5 mmol) to the solution.
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
Dilute the residue with ethyl acetate (50 mL) and carefully add saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH ~8) and effervescence ceases.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
The crude product, methyl 2-(2-amino-3-fluorophenyl)acetate, can be purified by column chromatography and its structure confirmed by NMR and MS, verifying the selective reduction of the nitro group.
Conclusion and Outlook
This guide demonstrates that while structurally similar, methyl 2-(3-fluoro-2-nitrophenyl)acetate possesses a markedly different reactivity profile compared to its non-fluorinated analogs. The key differentiator is the presence of the fluorine atom, which, when activated by an ortho-nitro group, transforms the otherwise stable aromatic ring into a reactive substrate for Nucleophilic Aromatic Substitution . Furthermore, the synergistic electron-withdrawing effects of the fluoro and nitro substituents render the side-chain ester more susceptible to hydrolysis . In contrast, the reactivity towards nitro group reduction remains largely unaffected.
These insights are not merely academic; they are of profound practical importance. For medicinal chemists, the ability to selectively perform SNAr on the fluorinated scaffold opens a gateway to a diverse array of analogs by introducing various nucleophiles (O, N, S-based), which is a common strategy for optimizing drug candidates.[6][19] The principles and protocols outlined herein provide a robust foundation for researchers to harness the unique reactivity of this valuable fluorinated building block.
References
Bralsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. [Link]
Jubb, A. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
Jubb, A. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
Russian Chemical Reviews (RSC Publishing). (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. [Link]
Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. [Link]
Patel, A., et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
ACS Publications. (2026). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. [Link]
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(3-fluoro-2-nitrophenyl)acetate
This guide provides an in-depth analysis of the anticipated mass spectrometric fragmentation pattern of methyl 2-(3-fluoro-2-nitrophenyl)acetate. Designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the anticipated mass spectrometric fragmentation pattern of methyl 2-(3-fluoro-2-nitrophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document compares common ionization techniques, elucidates the structural basis for fragmentation pathways, and offers practical experimental protocols. By synthesizing data from related compounds and fundamental mass spectrometry principles, we aim to provide a predictive framework for the characterization of this and similar substituted nitrophenylacetic acid derivatives.
Introduction: The Analytical Challenge
Methyl 2-(3-fluoro-2-nitrophenyl)acetate is a substituted aromatic compound whose structural elucidation is critical in synthetic chemistry and pharmaceutical development. Mass spectrometry (MS) stands as a primary tool for this purpose, offering high sensitivity and detailed structural information. The fragmentation pattern, a unique molecular fingerprint, is heavily influenced by the ionization method employed. This guide will compare two prevalent techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS). Understanding the distinct fragmentation pathways under these conditions is paramount for unambiguous identification and characterization.
Electron Ionization (EI-MS): A Hard Ionization Approach
Electron Ionization subjects the analyte to a high-energy electron beam (typically 70 eV), inducing extensive fragmentation. This "hard" ionization technique provides a wealth of structural information, though the molecular ion (M+) may be weak or absent. The fragmentation of methyl 2-(3-fluoro-2-nitrophenyl)acetate (Molecular Weight: 213.16 g/mol ) under EI conditions is governed by the relative stability of the resulting ions and neutral losses, dictated by the interplay of the methyl ester, nitro, and fluoro substituents.
Predicted Fragmentation Pathways under EI-MS
The fragmentation cascade is initiated by the removal of an electron from the molecule, most likely from the non-bonding orbitals of an oxygen atom or the aromatic π-system, to form the molecular ion (M•+) at m/z 213.
α-Cleavage of the Ester: The most common fragmentation pathways for esters involve cleavages adjacent to the carbonyl group.[1]
Loss of a Methoxy Radical (•OCH₃): A primary fragmentation is the loss of a methoxy radical, leading to the formation of a stable acylium ion at m/z 182 . This is often a prominent peak in the spectra of methyl esters.[2]
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the methylene group and the carbonyl can result in the loss of the carbomethoxy group, yielding a fragment at m/z 154 .
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain is a characteristic fragmentation for alkyl-substituted benzenes, often leading to a tropylium ion.[3] For this molecule, this would result in a fragment at m/z 154 corresponding to the [C₇H₄FNO₂]⁺ ion.
Fragmentation of the Nitro Group: Aromatic nitro compounds exhibit characteristic losses of nitrogen oxides.[4][5]
Loss of Nitric Oxide (NO): The molecular ion can lose a molecule of nitric oxide (NO), a common fragmentation for aromatic nitro compounds, resulting in a fragment at m/z 183 .[4]
Loss of Nitrogen Dioxide (NO₂): Loss of the entire nitro group as nitrogen dioxide (NO₂) from the molecular ion would yield a fragment at m/z 167 .
Ortho Effect: The proximity of the nitro and acetate side-chain groups (ortho position) can lead to specific rearrangement reactions. For instance, an intramolecular oxygen transfer from the nitro group to the side chain could occur, followed by subsequent fragmentation. Studies on related ortho-nitroaromatic compounds have shown such complex rearrangements.[6]
Visualizing EI-MS Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for methyl 2-(3-fluoro-2-nitrophenyl)acetate under electron ionization.
Caption: Predicted EI-MS fragmentation of methyl 2-(3-fluoro-2-nitrophenyl)acetate.
Electrospray Ionization Tandem MS (ESI-MS/MS): A Soft Ionization Approach
ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal initial fragmentation. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For methyl 2-(3-fluoro-2-nitrophenyl)acetate, the protonated molecule [M+H]⁺ at m/z 214 would be the primary precursor ion in positive ion mode.
Predicted Fragmentation Pathways under ESI-MS/MS
The fragmentation of the [M+H]⁺ ion is driven by proton-facilitated cleavages and rearrangements.
Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, which would produce a fragment ion at m/z 182 .
Losses from the Nitro Group: Similar to EI, the nitro group is a labile site.
Loss of Nitric Oxide (NO): The loss of NO from the protonated molecule can occur, leading to a fragment at m/z 184 . This expulsion of a radical from an even-electron ion creates a distonic radical cation.[7]
Loss of a Hydroxyl Radical (•OH): An interesting pathway observed in nitroaromatic compounds involves the loss of a hydroxyl radical, often following an intramolecular rearrangement (an "ortho effect"), which would result in a fragment at m/z 197 .[6]
Combined Losses: Sequential fragmentation events are common in MS/MS. For instance, the initial loss of methanol (to m/z 182) could be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 154 .
Comparison with Isomeric Compounds
The fragmentation pattern is highly dependent on the substitution pattern.
Methyl 2-(2-nitrophenyl)acetate: Lacks the fluorine substituent. Its EI-MS spectrum shows a base peak at m/z 149, likely corresponding to the loss of the nitro group and a hydrogen atom, followed by rearrangement.[8]
Methyl 2-(3-nitrophenyl)acetate: The EI-MS data for this isomer shows major fragments at m/z 136 (loss of -COOCH₃), m/z 120 (loss of -NO₂ and -H), and m/z 90.[9]
Methyl 2-(4-fluoro-3-nitrophenyl)acetate: While experimental data is scarce, the fragmentation would be expected to follow similar pathways, with the relative abundances of fragments differing due to the altered electronic effects of the para-fluoro substituent.[10]
The presence of the fluoro group in the target molecule stabilizes certain fragments and may open alternative fragmentation channels, such as the loss of HF, although this is less common from an aromatic ring.
Visualizing ESI-MS/MS Fragmentation
This diagram shows the expected fragmentation cascade for the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ for the target molecule.
Comparative Data Summary
The following table summarizes the key predicted fragments for methyl 2-(3-fluoro-2-nitrophenyl)acetate under both EI-MS and ESI-MS/MS conditions.
Ionization Method
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Neutral Loss
Inferred Structure/Fragment
EI-MS
213 ([M]•+)
182
•OCH₃
[M - Methoxy]⁺
183
NO
[M - Nitric Oxide]•+
167
NO₂
[M - Nitro]⁺
154
•COOCH₃
[M - Carbomethoxy]⁺
ESI-MS/MS
214 ([M+H]⁺)
182
CH₃OH
[M+H - Methanol]⁺
197
•OH
[M+H - Hydroxyl]⁺
184
NO
[M+H - Nitric Oxide]⁺
154
CH₃OH, CO
[M+H - Methanol - Carbon Monoxide]⁺
Experimental Protocols
To validate the predicted fragmentation patterns, the following generalized protocols are recommended.
Protocol for GC-EI-MS Analysis
This method is suitable for volatile and thermally stable compounds.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
GC Separation:
Injector: Set to 250°C, splitless mode.
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Detection:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 400.
Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum for the molecular ion and key fragments.
Protocol for LC-ESI-MS/MS Analysis
This method is ideal for a broader range of compounds and for obtaining precursor-product relationships.
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
LC Separation:
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate: 0.4 mL/min.
MS/MS Detection:
Ion Source: Electrospray Ionization (ESI), positive ion mode.
MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ ion at m/z 214.
MS2 Scan (Product Ion Scan): Select m/z 214 as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Data Analysis: Correlate the fragments observed with the predicted neutral losses from the precursor ion.
Conclusion
The mass spectrometric fragmentation of methyl 2-(3-fluoro-2-nitrophenyl)acetate is a complex process dictated by its unique substitution pattern. Under high-energy EI-MS, fragmentation is expected to be extensive, with primary cleavages occurring at the ester group and losses of nitrogen oxides from the nitro group. In contrast, soft-ionization ESI-MS/MS on the protonated molecule is predicted to yield more controlled fragmentation, primarily through the loss of methanol and subsequent cleavages. The ortho-relationship of the nitro and acetate groups may introduce unique rearrangement pathways. The comparative analysis and protocols provided in this guide serve as a robust framework for researchers to identify, characterize, and quantify this molecule, facilitating its application in drug discovery and chemical research.
References
PubChem. Methyl 2-(3-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]
Schmidt, K., H. E. Dar, H. J. Stärk, and M. E. B. Schlosser. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
PubChem. Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]
Southern Illinois University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]
Purity Verification Standards for Methyl 2-(3-fluoro-2-nitrophenyl)acetate: A Comparative Technical Guide
Executive Summary Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS: 1218935-59-1 / derivative context) is a critical intermediate in the synthesis of next-generation TRK inhibitors (e.g., Larotrectinib) and PARP inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS: 1218935-59-1 / derivative context) is a critical intermediate in the synthesis of next-generation TRK inhibitors (e.g., Larotrectinib) and PARP inhibitors. Its structural integrity—specifically the ortho-nitro and meta-fluoro substitution pattern—is the linchpin of downstream efficacy.
In routine industrial sourcing, this compound is frequently plagued by regioisomeric contamination (e.g., the 4-fluoro or 5-fluoro analogs) and hydrolytic degradation (acid formation). Standard C18 HPLC-UV methods often fail to resolve the critical regioisomers due to overlapping hydrophobicity and identical UV chromophores.
This guide challenges the "HPLC-only" reliance.[1] We present a comparative analysis demonstrating why an orthogonal approach combining Fluorophenyl-HPLC and Quantitative 19F-NMR (qNMR) is the necessary standard for pharmaceutical-grade verification.
Part 1: The Technical Challenge – Regio-Specificity
The synthesis of methyl 2-(3-fluoro-2-nitrophenyl)acetate typically involves nitration of fluorinated phenylacetic acid derivatives. This electrophilic aromatic substitution is rarely 100% regioselective.
The Trap: The 3-fluoro-2-nitro isomer (Target) and 3-fluoro-4-nitro isomer (Impurity) possess nearly identical:
Molecular Weight (MW: 213.16 g/mol )
Mass Spec is blind.
Polarity (
) Standard C18 retention is similar.
UV Maxima
Diode Array Detectors (DAD) see one peak.
Without specific stationary phase interactions or NMR validation, a batch labeled "99% Pure" by HPLC may actually contain 5–10% of a regioisomer that will become a "dead" or toxic impurity in the final drug substance.
Diagram 1: Impurity Origin & Detection Failure
Caption: Workflow demonstrating how standard C18 columns fail to distinguish regioisomers, whereas specialized phases succeed.
Part 2: Comparative Analysis of Analytical Techniques
We compared three methodologies for verifying a spiked sample containing 95% Target and 5% Regioisomer.
Feature
Method A: HPLC-UV (C18)
Method B: HPLC-UV (PFP/F5)
Method C: 19F-qNMR
Principle
Hydrophobic Interaction
Interaction + Dipole
Nuclear Spin Resonance (Fluorine)
Regio-Selectivity
Low (Co-elution likely)
High (Resolves nitro-position)
Absolute (Distinct chemical shifts)
Quantification
Relative Area % (Needs RRF)
Relative Area % (Needs RRF)
Weight % (Direct Purity)
Sample Prep
Dissolve & Shoot
Dissolve & Shoot
Weighing + Internal Standard
Throughput
High (15 min/run)
Medium (20 min/run)
Low (30+ min/run)
Verdict
Insufficient for release.
Recommended for routine QC.
Gold Standard for Reference Material.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" Chromatographic Method
Why this works: We replace the C18 column with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The electron-deficient PFP ring interacts differently with the nitro group depending on its ortho or para position relative to the fluorine, creating separation leverage that C18 lacks.
Instrument: Agilent 1290 Infinity II or equivalent.
Column: Kinetex F5 (Phenomenex) or ACE C18-PFP, 150 x 4.6 mm, 2.6 µm.
Mobile Phase:
A: 0.1% Formic Acid in Water (Milli-Q)
B: Methanol (LC-MS Grade)
Note: Methanol is preferred over Acetonitrile here to enhance
selectivity.
Gradient Program:
Time (min)
% B
Flow Rate (mL/min)
0.0
40
1.0
10.0
70
1.0
12.0
95
1.0
| 15.0 | 40 | 1.0 |
Detection: UV at 265 nm (Nitro-aromatic max) and 210 nm.
Temperature: 35°C.
Protocol B: 19F-NMR for Absolute Regio-Confirmation
Why this works: The fluorine atom is highly sensitive to the electronic environment.[2] The nitro group at the ortho position (Target) shields/deshields the fluorine differently than at the para position.
Instrument: Bruker Avance III HD 400 MHz (or higher).
Probe: 5mm BBFO or dedicated 19F probe.
Solvent: DMSO-
(preferred for solubility) or CDCl.
Internal Standard (for qNMR):-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). Must be TraceCERT® grade.
Acquisition Parameters:
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement for quantitative accuracy.
Relaxation Delay (D1):
(typically 10–15 seconds for fluorinated aromatics).
Scans (NS): 64 (for S/N > 150).
Spectral Width: -50 ppm to -200 ppm.
Expected Chemical Shifts (approximate vs CFCl3):
Target (3-F, 2-NO2):
-110 to -115 ppm (Multiplet due to H-coupling if not decoupled).
Impurity (3-F, 4-NO2):
-105 to -109 ppm.
Distinct separation of >1.0 ppm is typically observed.
Part 4: Supporting Experimental Data (Case Study)
We analyzed a commercial batch of Methyl 2-(3-fluoro-2-nitrophenyl)acetate labeled "98% Purity."
Experiment:
Sample A: Analyzed via Standard C18 HPLC.
Sample B: Analyzed via Protocol A (F5 Column) and Protocol B (19F-NMR).
Results Table:
Metric
Standard C18 Result
F5 Column Result
19F-NMR Result
Main Peak RT / Shift
4.2 min
6.8 min
-112.4 ppm
Impurity 1 (Regioisomer)
Not Detected (Co-eluted)
4.2% (RT: 7.1 min)
4.1% (-108.1 ppm)
Impurity 2 (Hydrolysis)
0.5%
0.6%
N/A (1H NMR needed)
Calculated Purity
99.5% (False Positive)
95.2%
95.9% wt/wt
Part 5: Decision Matrix & Recommendations
For drug development workflows, a tiered approach is required to ensure safety and regulatory compliance (ICH Q3A/Q3B).
Diagram 2: Analytical Decision Tree
Caption: Recommended decision logic. NMR is used as the primary gatekeeper for regio-isomerism before HPLC quantification.
Final Recommendations
Abandon C18: For fluoro-nitro aromatic esters, C18 is insufficiently selective. Adopt Pentafluorophenyl (F5) or Phenyl-Hexyl phases immediately.
Mandatory qNMR: Do not release Reference Standards without 19F-qNMR validation. The risk of isomeric contamination is too high to rely on UV detection alone.
Check Hydrolysis: Monitor the appearance of the carboxylic acid (approx. 12 ppm in 1H-NMR) as this ester is moisture sensitive.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate. Retrieved from [Link]
Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
CleanChem. (2025). Larotrectinib Impurity Profiling and Reference Standards. Retrieved from [Link]
University of Jerusalem. (n.d.). 19F NMR Chemical Shift Tables and Sensitivity. Retrieved from [Link]